![molecular formula C15H21Cl2NO2 B1318373 Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride CAS No. 1158519-06-2](/img/structure/B1318373.png)
Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride” is a chemical compound with the molecular formula C15H21Cl2NO2 . It has an average mass of 318.239 Da and a monoisotopic mass of 317.094940 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride” are not fully detailed in the retrieved data. The molecular formula is C15H21Cl2NO2, and the compound has an average mass of 318.239 Da and a monoisotopic mass of 317.094940 Da .Scientific Research Applications
Antimalarial Activity
Compounds with a similar structure to Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride, specifically 1, 4-disubstituted piperidines, have shown high selectivity for resistant Plasmodium falciparum . This suggests potential applications in the development of novel antimalarial molecules .
Antiviral Activity
Indole derivatives, which share a similar structure with the compound , have demonstrated antiviral properties . This suggests that Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride could potentially be used in the development of new antiviral agents .
Anti-inflammatory Activity
Again, indole derivatives have shown anti-inflammatory properties . This opens up the possibility of Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride being used in the development of new anti-inflammatory drugs .
Anticancer Activity
Some derivatives of (1-(4-Chlorobenzyl)piperidin-4-yl)methanol, which is structurally similar to Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride, have been evaluated for their antiproliferative effects against various human cell lines. This indicates potential applications in cancer research.
Antioxidant Activity
Indole derivatives have also demonstrated antioxidant properties . This suggests that Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride could potentially be used in the development of new antioxidant agents .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . This opens up the possibility of Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride being used in the development of new antimicrobial drugs .
properties
IUPAC Name |
methyl 2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-19-15(18)10-12-6-8-17(9-7-12)11-13-2-4-14(16)5-3-13;/h2-5,12H,6-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYFOXAIWHBGEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)CC2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride](/img/structure/B1318290.png)
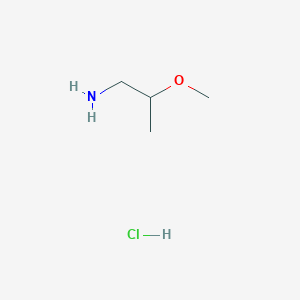
![4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318309.png)
![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)
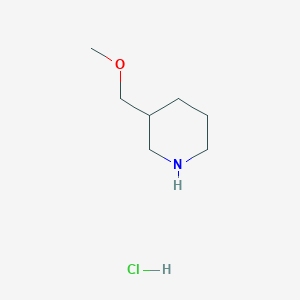
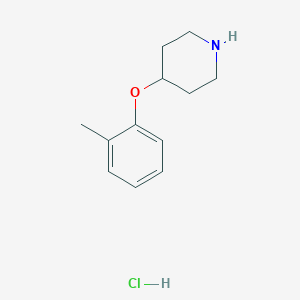
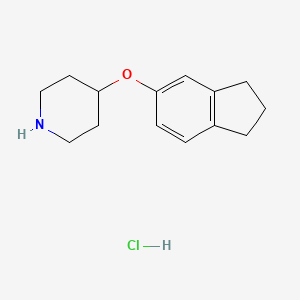
![4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318329.png)
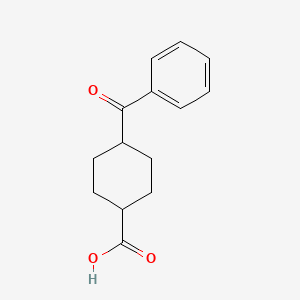
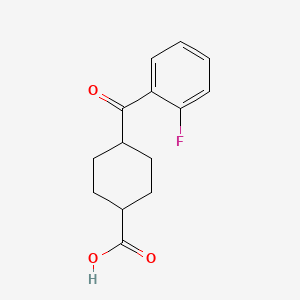
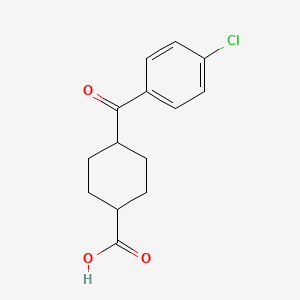
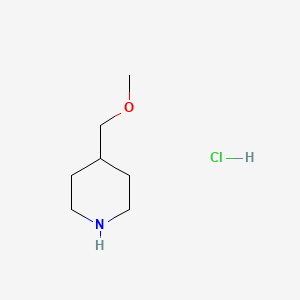
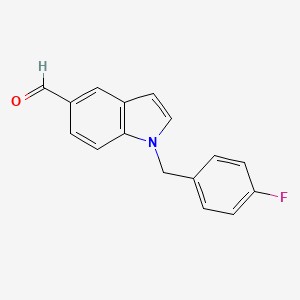
![2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile](/img/structure/B1318353.png)